molecular formula C12H15N3O B3100415 [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368955-75-2

[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine

Cat. No.: B3100415
CAS No.: 1368955-75-2
M. Wt: 217.27
InChI Key: HOAHCEUSJATFGH-UHFFFAOYSA-N
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Description

[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine: is a chemical compound that features an imidazole ring substituted with a methoxybenzyl group

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine typically involves the condensation of 4-methoxybenzylamine with an imidazole derivative. One common method includes the use of a reductive amination process where 4-methoxybenzaldehyde is reacted with an imidazole derivative in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Mechanism of Action

The mechanism of action of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

    4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the imidazole ring.

    4-Methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.

    1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanamine: Contains a triazole ring instead of an imidazole ring.

Uniqueness:

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHCEUSJATFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
Reactant of Route 2
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
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[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
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[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
Reactant of Route 5
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine

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